molecular formula C9H8ClNO3 B1645458 2-Chloro-5-nitropropiophenone

2-Chloro-5-nitropropiophenone

Cat. No.: B1645458
M. Wt: 213.62 g/mol
InChI Key: JTALSYCLUJPGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-nitropropiophenone is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H8ClNO3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3

InChI Key

JTALSYCLUJPGLD-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

31 ml of 100% nitric acid (dl.52) are introduced into the reaction vessel, and 6 g of o-chloropropiophenone are added dropwise at -10° C. in the course of 15 minutes in such a way that the reaction temperature is between -5° C. and -10° C. To complete the reaction, stirring is continued at 0° C. for 45 minutes. The reaction mixture is subsequently poured onto 300 g of ice, and the aqueous mixture is extracted twice using 200 ml portions of diethyl ether. The organic phase is washed with 100 ml of water, twice with 100 ml portions of 2N potassium hydrogen carbonate solution and finally with saturated sodium chloride solution, dried over magnesium sulfate and concentrated. The residue is recrystallised from diisopropyl ether/n-hexane; m.p.: 55°-56° C.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

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